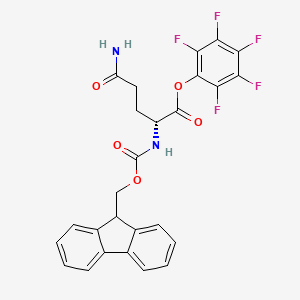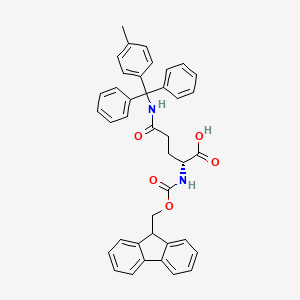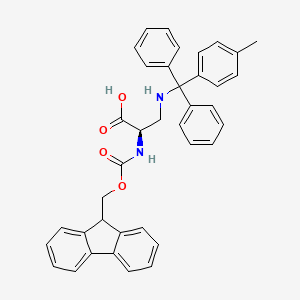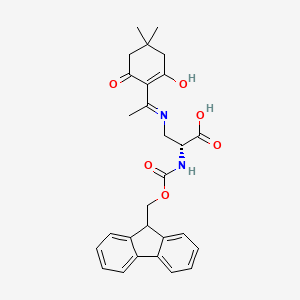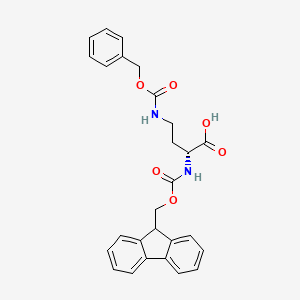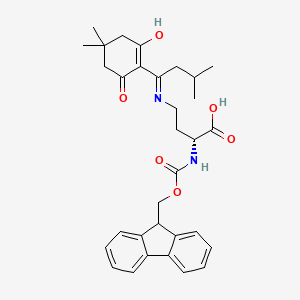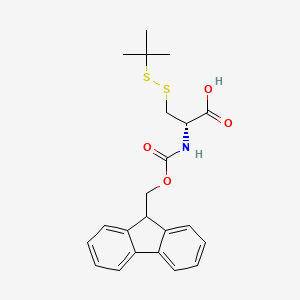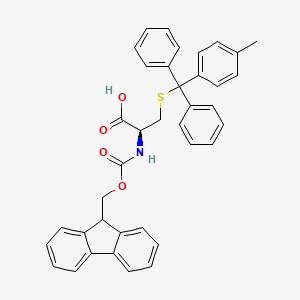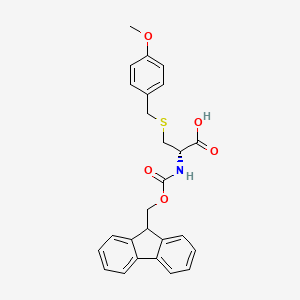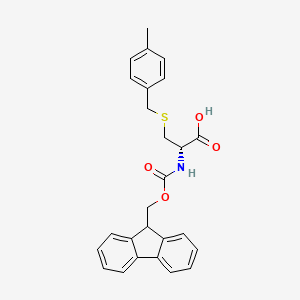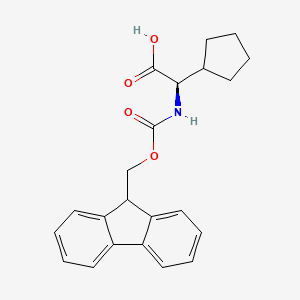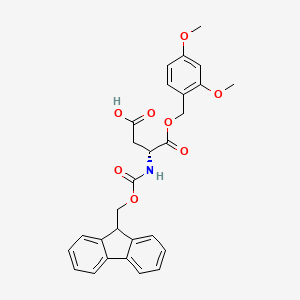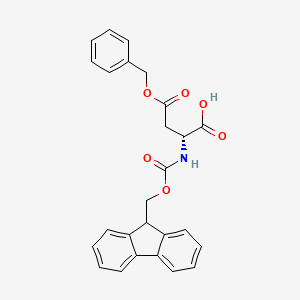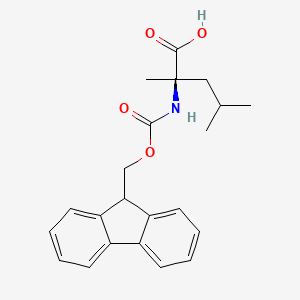
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid
説明
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid, also known as (R)-Fmoc-Dmp, is an organic acid that has been widely used in the scientific community for a variety of purposes. It is an important reagent in organic chemistry and has been used in the synthesis of a variety of compounds. It is also used as an additive in biochemistry for the study of proteins and other biomolecules.
科学的研究の応用
Application in Peptide Synthesis
Scientific Field
Organic Chemistry / Peptide Synthesis
Application Summary
This compound is widely used in the field of peptide synthesis. The Fmoc group serves as a temporary protection for amino acids during the synthesis process, which is crucial for the correct assembly of peptide chains.
Experimental Procedures
The Fmoc group is introduced to the amino acid via the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . This step is followed by coupling reactions to form peptide bonds, and the Fmoc group is later removed under basic conditions without affecting the peptide chain.
Results and Outcomes
The use of Fmoc-amino acids has been shown to yield high-purity peptides with correct sequences. The stability of these compounds at room temperature and their long shelf-life make them ideal for peptide synthesis .
Application in Solid-Phase Peptide Synthesis (SPPS)
Scientific Field
Biochemistry / Proteomics
Application Summary
In SPPS, ®-N-Fmoc-alpha-methylleucine is utilized as a base-sensitive amino protecting group. It’s a key component in the synthesis of complex peptides and proteins.
Experimental Procedures
The compound is used to protect the amino group during the solid-phase synthesis, where it is bound to a resin. The Fmoc group is then selectively removed to allow for the sequential addition of amino acids .
Results and Outcomes
The application of this compound in SPPS has enabled the synthesis of various peptides and proteins with high fidelity and efficiency. It has facilitated the production of bioactive peptides for research and therapeutic use .
Application in Capillary Electrophoresis
Scientific Field
Analytical Chemistry
Application Summary
®-N-Fmoc-alpha-methylleucine is used in capillary electrophoresis as a derivatizing agent to enhance the detection of peptides and proteins.
Experimental Procedures
The compound is used to derivatize amino acids, which increases their fluorescence and UV absorption, allowing for better detection and quantification in capillary electrophoresis systems .
Results and Outcomes
The derivatization has been shown to improve the sensitivity and resolution of capillary electrophoresis analyses, enabling the detection of low-abundance peptides and proteins .
Application in High-Performance Liquid Chromatography (HPLC)
Application Summary
In HPLC, ®-N-Fmoc-alpha-methylleucine is used for the precolumn derivatization of amines, which enhances their chromatographic properties.
Experimental Procedures
The Fmoc group reacts with the amine group of amino acids, improving their retention and separation on HPLC columns. This is particularly useful for the analysis of complex peptide mixtures .
Results and Outcomes
The use of Fmoc derivatization has led to more accurate and reproducible HPLC analyses, with improved peak shapes and resolution .
Application in Oligonucleotide Synthesis
Scientific Field
Molecular Biology / Genetic Engineering
Application Summary
®-N-Fmoc-alpha-methylleucine is also used in the synthesis of oligonucleotides, where it protects the amino group during the chain assembly.
Experimental Procedures
Similar to peptide synthesis, the Fmoc group is used to protect functional groups on nucleotides during the automated synthesis process, preventing unwanted side reactions .
Results and Outcomes
The application of Fmoc protection in oligonucleotide synthesis has contributed to the high-yield production of DNA and RNA sequences for research and therapeutic applications .
Application in Fluorescent Labeling
Scientific Field
Bioimaging / Cell Biology
Application Summary
The compound is used in fluorescent labeling of peptides and proteins, aiding in the visualization and tracking of these molecules in biological systems.
Experimental Procedures
The Fmoc group is attached to amino acids or peptides, which are then labeled with fluorescent dyes. The Fmoc group can be removed after the labeling process, leaving the fluorescent tag attached .
Results and Outcomes
This application has enabled researchers to study the dynamics of peptides and proteins in live cells and tissues with high spatial and temporal resolution .
These applications showcase the versatility of ®-N-Fmoc-alpha-methylleucine in various scientific fields, highlighting its importance in both synthetic and analytical procedures. The compound’s stability and reactivity make it a valuable tool for researchers in the development of peptides, proteins, and nucleic acids. The quantitative data and statistical analyses of these applications would depend on specific experimental setups and are typically reported in detailed research publications.
Application in Transcription Factor Research
Scientific Field
Molecular Biology / Genomics
Application Summary
This compound is used in the study of transcription factors, particularly in the identification and expression analysis of transcription factor families like SPL in plants.
Experimental Procedures
The Fmoc group is utilized to modify specific amino acids within the transcription factors, allowing for their isolation and analysis. Techniques such as qRT-PCR are used to evaluate the expression patterns of these modified transcription factors .
Results and Outcomes
The modification with ®-N-Fmoc-alpha-methylleucine has enabled the detailed study of transcription factors’ roles in plant growth, development, and stress response, providing insights into genetic regulation mechanisms .
Application in Interactive Data Visualization
Scientific Field
Data Science / Bioinformatics
Application Summary
®-N-Fmoc-alpha-methylleucine can be used in the development of interactive data visualization tools, such as Shiny apps in R, to represent biological data more effectively.
Experimental Procedures
The compound is used to label biological samples that are then analyzed and visualized using interactive web applications. This allows for dynamic representation and manipulation of data .
Results and Outcomes
The use of ®-N-Fmoc-alpha-methylleucine in data visualization has enhanced the user experience and understanding of complex biological datasets, facilitating better data-driven decisions .
Application in Semiconductor Research
Scientific Field
Materials Science / Semiconductor Research
Application Summary
This compound finds application in semiconductor research, particularly in the development of advanced packaging substrates and materials.
Experimental Procedures
®-N-Fmoc-alpha-methylleucine is used in the surface modification of semiconductor materials to improve their properties and compatibility with other components in the packaging process .
Results and Outcomes
The application of this compound in semiconductor research has contributed to the advancement of packaging technologies, enhancing the performance and reliability of semiconductor devices .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQDQIGTIVQHMG-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205293 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid | |
CAS RN |
1231709-23-1 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



